molecular formula C7H8ClNO B494550 2-Chloro-3-methoxy-6-methylpyridine CAS No. 204378-42-7

2-Chloro-3-methoxy-6-methylpyridine

Cat. No.: B494550
CAS No.: 204378-42-7
M. Wt: 157.6g/mol
InChI Key: HXZZITOCFGNPAL-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-6-methylpyridine is a heterocyclic organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position on the pyridine ring

Scientific Research Applications

2-Chloro-3-methoxy-6-methylpyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Safety and Hazards

2-Chloro-3-methylpyridine is classified as a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye damage. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

2-Chloro-6-methylpyridine-3-carboxylic acid may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, required for the preparation of a europium complex for staining the nucleolus of NIH 3T3, HeLa, and HDF cells . Methyl 6-chloropyridine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency. It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-methoxy-6-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit microbial methane oxidation at higher concentrations . This inhibition suggests that this compound may interact with enzymes involved in methane metabolism, potentially binding to active sites and preventing substrate access.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit methane oxidation in microbial cells, indicating its potential to disrupt metabolic pathways . This disruption can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that at higher concentrations, the compound can inhibit microbial methane oxidation for extended periods, indicating its stability and prolonged activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound may have minimal effects, while higher doses can lead to significant inhibition of metabolic pathways. For instance, complete inhibition of methane oxidation was observed at a concentration of 10 mM This suggests a threshold effect, where the compound’s activity becomes pronounced at higher doses

Metabolic Pathways

This compound is involved in metabolic pathways related to methane oxidation. It interacts with enzymes and cofactors involved in this process, inhibiting their activity and disrupting metabolic flux This disruption can lead to changes in metabolite levels and alterations in overall metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-6-methylpyridine typically involves the chlorination of 3-methoxy-6-methylpyridine. One common method includes the reaction of 3-methoxy-6-methylpyridine with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the second position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-6-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    2-Chloro-6-methylpyridine: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.

    3-Methoxy-6-methylpyridine:

    2-Chloro-3-methoxypyridine: Lacks the methyl group, which can alter its physical and chemical characteristics.

Uniqueness: 2-Chloro-3-methoxy-6-methylpyridine is unique due to the combined presence of chlorine, methoxy, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZZITOCFGNPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294444
Record name 2-Chloro-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204378-42-7
Record name 2-Chloro-3-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204378-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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